(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid
Description
(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring substituted with a chlorophenyl group, a morpholine-4-carbonyl group, and a carboxylic acid group, making it a molecule of interest for its unique structural properties and potential biological activities.
Properties
IUPAC Name |
(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4/c1-18(17(23)24)11-13(16(22)21-7-9-25-10-8-21)15(20(18)2)12-5-3-4-6-14(12)19/h3-6,13,15H,7-11H2,1-2H3,(H,23,24)/t13-,15-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYBIXKKLWLTCE-YEWWUXTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2Cl)C(=O)N3CCOCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2Cl)C(=O)N3CCOCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions One common approach is to start with a pyrrolidine derivative, which undergoes a series of substitutions and additions to introduce the chlorophenyl, dimethyl, and morpholine-4-carbonyl groups
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine
In medicine, the compound could be explored for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its unique structure may allow it to interact with specific molecular targets in the body.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S,5R)-5-(2-bromophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid
- (2S,4S,5R)-5-(2-fluorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid
- (2S,4S,5R)-5-(2-methylphenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid
Uniqueness
Compared to these similar compounds, (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(morpholine-4-carbonyl)pyrrolidine-2-carboxylic acid stands out due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound may also confer unique properties that make it particularly valuable for certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
